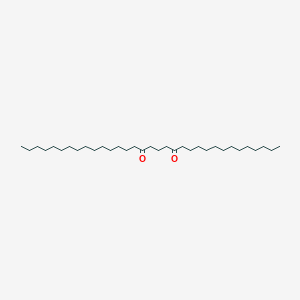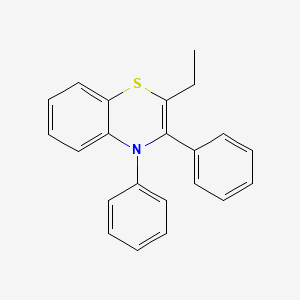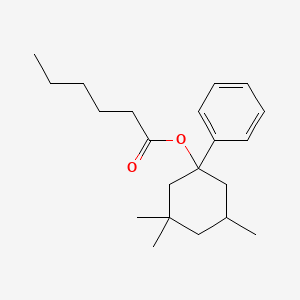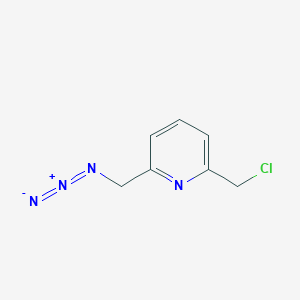
Tritriacontane-14,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritriacontane-14,18-dione is a long-chain alkane with two oxo groups at positions 14 and 18. This compound belongs to the class of β-diketones, which are characterized by the presence of two ketone groups separated by a single carbon atom. This compound is a derivative of tritriacontane, a hydrocarbon with 33 carbon atoms in its chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tritriacontane-14,18-dione typically involves the oxidation of tritriacontane. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for the controlled addition of oxidizing agents and precise temperature regulation, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Tritriacontane-14,18-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted diketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Tritriacontane-14,18-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-diketone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of specialized materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of tritriacontane-14,18-dione involves its interaction with various molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Hentriacontane-14,16-dione: Another long-chain β-diketone with similar structural features.
Pentatriacontane-14,18-dione: A longer-chain analog with 35 carbon atoms.
Uniqueness: Tritriacontane-14,18-dione is unique due to its specific chain length and the positions of the diketone groups. This structural specificity can influence its chemical reactivity and biological activities, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
825629-39-8 |
|---|---|
Molekularformel |
C33H64O2 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
tritriacontane-14,18-dione |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29-33(35)31-27-30-32(34)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI-Schlüssel |
VOCXPXLPMXQQRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)

